molecular formula C6H14ClNO B1434351 (3R,4S)-3-Methyloxan-4-amine hydrochloride CAS No. 1682655-57-7

(3R,4S)-3-Methyloxan-4-amine hydrochloride

Cat. No.: B1434351
CAS No.: 1682655-57-7
M. Wt: 151.63 g/mol
InChI Key: KNQUEEOHOGWETD-GEMLJDPKSA-N
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Description

(3R,4S)-3-Methyloxan-4-amine hydrochloride is a chiral amine compound with significant potential in various fields of scientific research. This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of both methyl and amine groups in specific stereochemical configurations (3R,4S) adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as a substituted oxane derivative.

    Functional Group Introduction:

    Stereochemical Control: Ensuring the correct stereochemistry (3R,4S) is crucial. This can be achieved using chiral catalysts or chiral auxiliaries during the synthesis.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and stereochemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyloxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxime or nitroso derivatives.

    Reduction: The oxane ring can be reduced to form tetrahydropyran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxime or Nitroso Derivatives: From oxidation reactions.

    Tetrahydropyran Derivatives: From reduction reactions.

    Amides, Ureas, or Alkylated Amines: From substitution reactions.

Scientific Research Applications

(3R,4S)-3-Methyloxan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The oxane ring structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride: Similar in structure but with a hydroxyl group instead of a methyl group.

    Clindamycin hydrochloride: An antibiotic with a similar oxane ring structure but different functional groups and stereochemistry.

Uniqueness

(3R,4S)-3-Methyloxan-4-amine hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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